An In-Depth Technical Guide to H-D-Chg-OH.HCl (D-2-Cyclohexylglycine hydrochloride)
An In-Depth Technical Guide to H-D-Chg-OH.HCl (D-2-Cyclohexylglycine hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of H-D-Chg-OH.HCl, chemically known as D-2-Cyclohexylglycine hydrochloride. This non-proteinogenic amino acid is a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. Its structural characteristics and ability to modulate glycine receptors make it a compound of significant interest in neuroscience and drug discovery. This document details its chemical structure, physicochemical properties, and its role in biological systems, supported by experimental data and protocols.
Chemical Identity and Structure
H-D-Chg-OH.HCl is the hydrochloride salt of D-Cyclohexylglycine. The core structure consists of a cyclohexane ring attached to the alpha-carbon of a glycine molecule. The "D" designation indicates the stereochemistry at the chiral alpha-carbon. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
The chemical structure can be represented as:
Chemical Formula: C8H15NO2•HCl[1]
IUPAC Name: (2R)-2-amino-2-cyclohexylacetic acid hydrochloride
CAS Number: 61367-40-6[1]
Molecular Weight: 193.70 g/mol [1]
Synonyms: H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride[1]
Physicochemical Properties
A summary of the key physicochemical properties of D-2-Cyclohexylglycine and its hydrochloride salt is presented in the table below. This data is essential for its application in experimental settings, including dissolution, formulation, and in vitro and in vivo studies.
| Property | Value | Reference |
| Appearance | White to off-white powder | [2] |
| Melting Point | >220 °C | |
| Solubility | Soluble in water | |
| Optical Rotation | [α]D = -34.5° (c=0.4 in 5N HCl) | [3] |
| pKa | 2.44 ± 0.10 (Predicted) | [3] |
Biological Activity and Mechanism of Action
D-Cyclohexylglycine is recognized for its role as a modulator of glycine receptors, which are critical components of the central nervous system.[4] Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission.[5][6][7]
Glycine Receptor Modulation
Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[8][9][10] The binding of both glutamate and glycine is necessary for the activation of the NMDA receptor channel.[8] D-Cyclohexylglycine, due to its structural similarity to glycine, can interact with the glycine binding site on the NMDA receptor, thereby modulating its activity.[11] This modulation can influence synaptic plasticity, learning, and memory, and is a key area of investigation for neurological disorders.
Signaling Pathway
The activation of the glycine receptor, a pentameric ligand-gated ion channel, leads to an influx of chloride ions into the neuron.[5][6][12] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.[12] The following diagram illustrates the basic signaling pathway of the glycine receptor.
Experimental Protocols
Synthesis of D-2-Cyclohexylglycine
Objective: To synthesize D-2-Cyclohexylglycine with high enantiomeric purity.
Materials:
-
Cyclohexylglyoxylic acid
-
Ammonia or an ammonia source
-
Chiral catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand like DuPhos)
-
Hydrogen gas
-
Solvent (e.g., Methanol)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Imine Formation: React cyclohexylglyoxylic acid with an ammonia source in a suitable solvent to form the corresponding imine.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the imine intermediate in methanol. Add the chiral rhodium catalyst.
-
Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Depressurize the reactor and remove the catalyst by filtration. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization to yield D-2-Cyclohexylglycine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified D-2-Cyclohexylglycine in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration and dried.
Note: This is a generalized protocol and would require optimization of catalyst, solvent, temperature, and pressure for optimal yield and enantioselectivity.
Glycine Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of D-2-Cyclohexylglycine for the glycine binding site of the NMDA receptor.
Objective: To quantify the binding affinity (Ki) of D-2-Cyclohexylglycine to the glycine receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]-Glycine (radioligand)
-
D-2-Cyclohexylglycine (test compound)
-
Strychnine (to block strychnine-sensitive glycine receptors)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices using standard centrifugation techniques.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Reaction Mixture: In microcentrifuge tubes, combine the rat cortical membranes, a fixed concentration of [³H]-Glycine, and varying concentrations of D-2-Cyclohexylglycine. Include a tube for total binding (no competitor) and non-specific binding (excess cold glycine). Add strychnine to all tubes to ensure binding is specific to the NMDA receptor glycine site.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of D-2-Cyclohexylglycine. Perform a non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Applications in Research and Drug Development
H-D-Chg-OH.HCl and its derivatives are valuable tools in several areas of research:
-
Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic activity, particularly for neurological and psychiatric disorders.[2]
-
Neuroscience Research: As a glycine receptor modulator, it is used to study the function of NMDA receptors in synaptic transmission and plasticity.
-
Peptide Synthesis: The incorporation of this non-natural amino acid into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.
Conclusion
H-D-Chg-OH.HCl is a well-characterized synthetic amino acid with significant potential in neuroscience research and pharmaceutical development. Its defined chemical structure and ability to modulate a key neurotransmitter receptor make it a valuable compound for investigating complex biological processes and for the design of novel therapeutics. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Glycine receptor - Wikipedia [en.wikipedia.org]
- 6. Glycine receptor | PDF [slideshare.net]
- 7. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glycine modulation of the NMDA receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Glycine regulation of the N-methyl-D-aspartate receptor-gated ion channel in hippocampal membranes. [scholars.duke.edu]
- 12. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
